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Compound of Interest

Compound Name: Formazan

Cat. No.: B1609692 Get Quote

Technical Support Center: Formazan-Based
Assays
Welcome to the Technical Support Center for formazan-based assays. This guide provides

troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists,

and drug development professionals resolve common issues, with a focus on reducing high

background absorbance in assays like MTT, XTT, and WST-1.

Troubleshooting Guide: High Background
Absorbance
High background absorbance in wells without cells (blank controls) can significantly impact the

accuracy of your results. Below is a step-by-step guide to identify and mitigate the common

causes of this issue.

Issue: My blank wells (media + assay reagent) have high
absorbance readings.
High background can be caused by several factors, from reagent integrity to environmental

conditions. Follow these steps to diagnose the problem.

Step 1: Evaluate Reagent and Media Components
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Certain components in your culture medium or the assay reagents themselves can

spontaneously reduce tetrazolium salts.

Possible Cause & Solution

Phenol Red Interference: Phenol red, a common pH indicator in culture media, can absorb

light in the same range as formazan, contributing to background noise.[1][2]

Solution: Use a phenol red-free medium for the assay incubation step.[1] If this is not

possible, ensure your blank wells contain the exact same medium and subtract the

average absorbance of these blanks from all other readings.[3] For MTT assays, using an

acidic solubilization solution can help normalize pH-dependent color changes of phenol

red.[2]

Serum Components: Fetal Bovine Serum (FBS) and other serum components can contain

reducing agents that react with the tetrazolium salt.[1]

Solution: Perform the final incubation with the assay reagent in a serum-free medium.[1][3]

Reducing Agents in Media: Media can be contaminated with or contain reducing agents like

ascorbic acid or sulfhydryl-containing compounds (e.g., dithiothreitol, glutathione) that non-

enzymatically reduce the tetrazolium salt.[3][4]

Solution: Prepare fresh, high-quality media for your experiments. If you suspect a specific

component, test the media without that component if possible. Always include a "media-

only" blank.[5][6]

Amino Acid Composition: Certain amino acids in the growth media can potentiate formazan
production, which may contribute to background.[7]

Solution: Be consistent with the media used across all experiments. If troubleshooting

points to media composition, consider suspending cells in a glucose-supplemented buffer

for the duration of the assay to eliminate interference from metabolites.

Step 2: Check Reagent Integrity and Storage
The stability of the tetrazolium salt solution is critical for reliable results.
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Possible Cause & Solution

Reagent Degradation: Exposure to light, moisture, or repeated freeze-thaw cycles can

degrade tetrazolium salts like MTT and WST-1, leading to spontaneous reduction.[1]

Solution: Store reagents protected from light, aliquoted to avoid repeated freeze-thaw

cycles, and at the recommended temperature (-20°C for WST-1 and MTT powder).[1]

Discard any reagent that appears discolored (e.g., MTT solution that is blue/green).[8]

Contamination of Reagent: Microbial contamination in the reagent stock solution can cause

reduction.

Solution: Always use sterile techniques when handling reagents.[3][9] Filter-sterilize MTT

solutions.[1]

Step 3: Assess Experimental Conditions
Your experimental setup and procedure can introduce variability and background.

Possible Cause & Solution

Extended Incubation Times: Over-incubation with the assay reagent can lead to a gradual

increase in background absorbance.[4]

Solution: Optimize the incubation time. It should be long enough to get a sufficient signal

from the cells but short enough to keep background low. Typical incubation times are 2-4

hours.[1][4]

Exposure to Light: Prolonged exposure of the assay plates and reagents to light can

accelerate the non-enzymatic reduction of tetrazolium salts.[4]

Solution: Keep plates covered and protected from light during incubation and prior to

reading.[1][8]

Elevated pH: Culture medium at an elevated pH can increase the rate of spontaneous

tetrazolium salt reduction.[4]
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Solution: Ensure your CO2 incubator is properly calibrated to maintain the correct pH of

the bicarbonate-buffered medium.

Microbial Contamination: Contamination in the wells with bacteria or yeast will reduce the

tetrazolium salt and give a false positive signal.[1][8]

Solution: Practice strict aseptic techniques.[1] Visually inspect plates for contamination

before adding the assay reagent.

Step 4: Rule Out Test Compound Interference
The substance you are testing may directly interfere with the assay chemistry.

Possible Cause & Solution

Reducing Properties of Compound: The test compound itself may be a reducing agent.[4]

Solution: Run a control plate with your test compound in cell-free medium to measure its

direct effect on the assay reagent.[1][4] If interference is observed, the absorbance from

this control must be subtracted, or an alternative viability assay should be considered.

Compound Interaction with Formazan: Some compounds, like certain porphyrins, can

degrade the formazan product, leading to an underestimation of viability, while others might

react with the tetrazolium salt.[10]

Solution: Test for interference by adding the compound to wells after formazan has been

generated to see if it affects the signal.

Frequently Asked Questions (FAQs)
Q1: Why are my absorbance readings high in the negative control (untreated cells)?

High readings in untreated cells can be due to several factors:

High Cell Seeding Density: Too many cells will produce a very strong signal that may be

outside the linear range of the assay.[11] This can also lead to nutrient depletion and

changes in metabolic activity, skewing the results.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://resources.rndsystems.com/pdfs/datasheets/ta5355.pdf
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b1609692?utm_src=pdf-body
https://www.benchchem.com/product/b1609692?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/1/562
https://www.benchchem.com/product/b1609692?utm_src=pdf-body
https://www.scielo.br/j/babt/a/cn4qJsnfmfH7tWFkCHdmBbc/?lang=en
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increased Metabolic Activity: The metabolic rate of cells can be influenced by culture

conditions. Ensure cells are in a healthy, exponential growth phase.

Incomplete Solubilization (MTT assay): If formazan crystals are not fully dissolved, the

reading can be artificially high due to light scatter. Ensure thorough mixing and consider

using a robust solvent like DMSO.[5][11]

Q2: Can I use a medium containing phenol red for my assay?

It is highly recommended to use a phenol red-free medium during the tetrazolium salt

incubation step.[3] Phenol red absorbs light around 560 nm, which is within the measurement

window for formazan (typically 570 nm for MTT), and its color is pH-dependent, adding another

source of variability.[12] If you must use it, a background control containing only medium and

the assay reagent is essential for subtraction.

Q3: What is the purpose of a reference wavelength?

A reference wavelength (e.g., 630 nm or 690 nm) is used to correct for non-specific

background absorbance, such as that caused by fingerprints, plate imperfections, or turbidity

from incomplete formazan solubilization.[1][6] Subtracting the reading at the reference

wavelength from the reading at the primary wavelength (e.g., 570 nm) provides a more

accurate measurement of the formazan-specific signal.

Q4: My results are inconsistent between experiments. What can I do?

Inconsistency can arise from several sources:

Uneven Cell Seeding: Ensure you have a uniform single-cell suspension before plating to

avoid clumps and uneven cell distribution.

Edge Effects: Wells on the edge of the plate are prone to evaporation, which can concentrate

media components and affect cell growth. To mitigate this, avoid using the outer wells or fill

them with sterile water or PBS.[13]

Variable Incubation Times: Be precise with all incubation timings, especially the final

incubation with the tetrazolium salt.
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Reagent Preparation: Prepare fresh dilutions of your test compounds for each experiment.

Ensure the tetrazolium salt solution is well-mixed and at the correct temperature before

adding it to the wells.

Q5: How do I choose the right formazan-based assay (MTT, XTT, WST-1)?

The choice depends on your specific needs:

MTT: This is a classic, cost-effective assay. However, it requires a solubilization step to

dissolve the water-insoluble formazan crystals, which adds a step and a potential source of

error.[14]

XTT & WST-1: These assays produce a water-soluble formazan product, eliminating the

need for a solubilization step. This makes them faster, more convenient, and generally more

sensitive than the MTT assay. They are well-suited for high-throughput screening. However,

they can sometimes exhibit higher background absorbance than MTT.

Data Summary
The following table summarizes common sources of interference and their quantitative impact

on background absorbance.
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Source of
Interference

Assay(s) Affected
Typical
Background
Absorbance (Units)

Recommended
Action

Phenol Red MTT, XTT, WST-1

Can increase

absorbance by >0.1

OD units

Use phenol red-free

medium or subtract

background from a

"media only" control.

[1][2]

Serum (e.g., 10%

FBS)
MTT, XTT, WST-1

Can increase

background

significantly

Use serum-free

medium during

reagent incubation.[1]

Reducing Agents MTT, XTT, WST-1

Varies widely

depending on agent

and concentration

Prepare fresh, high-

quality media; run cell-

free controls with test

compounds.[3][4]

Light Exposure MTT, WST-1

Can cause gradual

increase in

background[4]

Protect plate from light

during incubation.[1]

Microbial

Contamination
MTT, XTT, WST-1

Can lead to very high

false-positive

signals[1][8]

Maintain strict aseptic

technique.[1]

Note: Absorbance values are highly dependent on specific conditions like incubation time and

medium formulation. The values provided are for general guidance.

Key Experimental Protocols
Protocol: Standard MTT Assay with Background Control

Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and culture for the

desired time. Include wells for "media only" and "cell-free compound" controls.

Treatment: Treat cells with your test compound for the desired duration.
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Media Exchange (Optional but Recommended): Carefully aspirate the culture medium. Wash

once with 50 µL of warm, serum-free, phenol red-free medium.[1]

MTT Incubation: Add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free

medium) to each well.[1] Add the same solution to "media only" background wells.

Incubate the plate for 2-4 hours at 37°C, protected from light.[1]

Formazan Solubilization:

For adherent cells, carefully aspirate the MTT solution without disturbing the formazan
crystals.[3]

For suspension cells, centrifuge the plate (e.g., 1000 x g for 5 min) to pellet the cells

before aspirating.[1]

Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.

[1][3]

Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete

dissolution of the formazan.[15] Measure the absorbance at 570 nm with a reference

wavelength of 630 nm.[1]

Data Analysis: Subtract the average absorbance of the "media only" blank wells from all

other readings.

Protocol: WST-1 Assay with Background Control
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

WST-1 Incubation: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well, including

"media only" background controls.

Incubate the plate for 1-4 hours at 37°C, protected from light.[16]

Reading: Gently shake the plate to ensure a homogenous color distribution. Measure the

absorbance at 420-480 nm (typically 450 nm). A reference wavelength of 630-690 nm can be

used.[9]
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Data Analysis: Subtract the average absorbance of the "media only" blank wells from all

other readings.
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Caption: General workflow for formazan-based cell viability assays.
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Caption: A logical workflow for troubleshooting high background absorbance.
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Caption: The biochemical principle of formazan assays and key interferences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MTT assay overview | Abcam [abcam.com]

2. researchgate.net [researchgate.net]

3. MTT Assay Kit (Cell Proliferation) (ab211091) | Abcam [abcam.co.jp]

4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1609692?utm_src=pdf-body-img
https://www.benchchem.com/product/b1609692?utm_src=pdf-body
https://www.benchchem.com/product/b1609692?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://www.researchgate.net/post/Does_phenol_red_affect_MTT_solution
https://www.abcam.co.jp/products/assay-kits/mtt-assay-kit-cell-proliferation-ab211091
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

7. Effect of growth media on the MTT colorimetric assay in bacteria - PMC
[pmc.ncbi.nlm.nih.gov]

8. resources.rndsystems.com [resources.rndsystems.com]

9. atcc.org [atcc.org]

10. mdpi.com [mdpi.com]

11. scielo.br [scielo.br]

12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell
Analysis - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

15. benchchem.com [benchchem.com]

16. dojindo.com [dojindo.com]

To cite this document: BenchChem. [reducing background absorbance in formazan assays].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609692#reducing-background-absorbance-in-
formazan-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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